molecular formula C6H12ClF2NO2 B2953244 Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride CAS No. 1956311-12-8

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride

Cat. No.: B2953244
CAS No.: 1956311-12-8
M. Wt: 203.61
InChI Key: UCAXTEVAEKORTI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride involves several steps. One common method includes the reaction of ethyl 2,2-difluoro-3-(methylamino)propanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride is unique due to its difluoro and methylamino functional groups, which confer specific chemical properties. Similar compounds include:

These compounds share some similarities but differ in their specific chemical structures and properties, making this compound unique in its applications and effects.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2.ClH/c1-3-11-5(10)6(7,8)4-9-2;/h9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAXTEVAEKORTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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